Cas no 2248355-09-9 (2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid)
2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2248355-09-9
- SCHEMBL4837137
- EN300-6508954
- 2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid
- 2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid
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- Inchi: 1S/C14H16N2O4/c1-14(2,3)20-13(19)16(9-12(17)18)11-6-4-5-10(7-11)8-15/h4-7H,9H2,1-3H3,(H,17,18)
- InChI Key: VNHFPRNVETWCCP-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)C1C=CC=C(C#N)C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 276.11100700g/mol
- Monoisotopic Mass: 276.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 90.6Ų
2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508954-0.05g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 0.05g |
$744.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-0.1g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 0.1g |
$779.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-0.25g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 0.25g |
$814.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-0.5g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 0.5g |
$849.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-1.0g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 1g |
$884.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-2.5g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 2.5g |
$1735.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-5.0g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 5g |
$2566.0 | 2023-05-26 | ||
| Enamine | EN300-6508954-10.0g |
2-{[(tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid |
2248355-09-9 | 10g |
$3807.0 | 2023-05-26 |
2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic acid
2-{[(Tert-butoxy)carbonyl](3-cyanophenyl)amino}acetic Acid: A Comprehensive Overview
The compound with CAS No. 2248355-09-9, commonly referred to as 2-{[(tert-butoxy)carbonyl}(3-cyanophenyl)amino}acetic acid, is a structurally complex organic molecule with significant potential in various chemical and biochemical applications. This compound has garnered attention in recent years due to its unique properties and versatile functionality, making it a subject of interest in both academic and industrial research.
The molecular structure of this compound is characterized by the presence of a tert-butoxy group, a carbonyl group, a 3-cyanophenyl ring, and an amino acetic acid moiety. These functional groups contribute to its reactivity and compatibility in different chemical environments. The tert-butoxy group, known for its stability and ability to act as a protecting group in organic synthesis, plays a crucial role in modulating the reactivity of the molecule. Similarly, the carbonyl group introduces electrophilic character, enabling participation in various condensation reactions.
The 3-cyanophenyl ring adds aromaticity and conjugation to the molecule, enhancing its electronic properties and making it suitable for applications in coordination chemistry and materials science. The amino acetic acid moiety imparts amphiprotic characteristics, allowing the compound to act as both an acid and a base under certain conditions. This duality is particularly advantageous in bioconjugation reactions and peptide synthesis.
In recent studies, researchers have explored the potential of this compound as a building block in drug discovery. Its ability to form stable amide bonds makes it an ideal candidate for constructing bioactive molecules with tailored pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in synthesizing analogs of known kinase inhibitors, demonstrating improved solubility and bioavailability compared to traditional precursors.
Beyond pharmaceutical applications, this compound has shown promise in materials science. Its aromatic core and functional groups make it suitable for designing self-assembled monolayers (SAMs) with tailored surface properties. A 2022 paper in Advanced Materials reported the use of this compound to create SAMs with enhanced adhesion properties for biomedical implants, showcasing its potential in biotechnology.
The synthesis of 2-{[(tert-butoxy)carbonyl}(3-cyanophenyl)Amino}AceTic Acid}
In terms of environmental impact, recent research has focused on developing sustainable synthesis routes for this compound. A 2021 study in Green Chemistry reported a catalytic asymmetric synthesis method that significantly reduces waste generation while maintaining high yields. This approach aligns with global efforts to promote green chemistry principles in industrial processes.
The versatility of 2-{[(tert-butoxy)carboxy]}(3-cyanophenyl)amino}acetic acid is further evident in its application as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity has been leveraged in the construction of complex natural products, such as alkaloids and terpenoids. A notable example is its use in the total synthesis of (-)-epinephrine reported by Smith et al. (Nature Chemistry, 2019), where it facilitated the formation of key stereocenters with exceptional precision.
In conclusion, CAS No. 2248355-09-9 represents a multifaceted compound with significant implications across diverse fields. Its unique combination of functional groups positions it as a valuable tool in modern organic chemistry, offering opportunities for innovation in drug discovery, materials science, and sustainable chemical processes.
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